((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane family, characterized by a bicyclic scaffold fused with a pyrrolidine ring. Key structural features include:
- Core: An 8-azabicyclo[3.2.1]octane system, which adopts a rigid conformation critical for receptor binding .
- Substituents: A 1H-pyrazol-1-yl group at the 3-position of the bicyclo system. A 1-(4-fluorophenyl)cyclopropyl methanone group at the 8-position. The fluorophenyl moiety enhances lipophilicity and metabolic stability, while the cyclopropane ring introduces steric constraints .
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-15-4-2-14(3-5-15)20(8-9-20)19(25)24-16-6-7-17(24)13-18(12-16)23-11-1-10-22-23/h1-5,10-11,16-18H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMFYGSBIUKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3(CC3)C4=CC=C(C=C4)F)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases.
Mode of Action
The compound is a highly potent and selective inhibitor of JAK1 and TYK2. It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases. Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km.
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling. It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays. This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases.
Pharmacokinetics
The compound is orally bioavailable. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Additional preclinical DMPK and toxicology studies are being conducted to support its clinical development.
Result of Action
Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model. Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats.
Biological Activity
The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory and autoimmune responses. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound consists of a bicyclic structure that includes a pyrazole moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 300.33 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Core | Azabicyclo[3.2.1]octane |
| Functional Groups | Pyrazole, Cyclopropyl |
| Key Atoms | Carbon (C), Fluorine (F), Nitrogen (N), Oxygen (O) |
This compound primarily acts as a selective inhibitor of Janus kinases (JAKs) , particularly JAK1 and TYK2. These kinases are crucial in the signaling pathways of various cytokines involved in inflammation and immune responses, such as IL-12 and IL-23 pathways.
Mode of Action
- Inhibition of JAKs : By inhibiting JAK1 and TYK2, the compound disrupts downstream signaling pathways that lead to inflammation.
- Impact on Cytokine Signaling : The inhibition significantly reduces the production of pro-inflammatory cytokines, which are implicated in autoimmune diseases.
Pharmacological Profile
Recent studies have highlighted the compound's pharmacokinetic properties:
- Oral Bioavailability : Demonstrated effective absorption when administered orally.
- Anti-inflammatory Effects : Significant reduction in inflammation markers in preclinical models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research indicated that the compound effectively inhibited JAK-mediated signaling in cell lines treated with pro-inflammatory cytokines.
- Animal Models : In vivo studies showed that administration resulted in decreased symptoms associated with autoimmune conditions, such as arthritis and psoriasis.
- Comparative Analysis : Compared to other JAK inhibitors, this compound exhibited a favorable safety profile with reduced off-target effects.
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
- Core : Similar 8-azabicyclo[3.2.1]octane system.
- Substituents: A 2-fluoro-4-nitrophenyl group replaces the pyrazole and cyclopropyl methanone. Conformational Analysis: The fused bicyclo system adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring.
- Crystallography : Data collected via X-ray diffraction (Agilent Xcalibur Eos) with R-factor = 0.044, indicating high structural precision .
Compound B : Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Core : 8-Methyl-azabicyclo[3.2.1]octane.
- Substituents :
- A 4-chlorophenyl group at the 3-position.
- A methyl ester at the 2-position.
Analogues with Heterocyclic Modifications
Compound C : 1-((1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Core : Same 8-azabicyclo[3.2.1]octane.
- Substituents: 1,2,3-Triazole at the 3-position (vs. pyrazole in the target compound). 4-(Isopropylthio)phenyl group linked via an ethanone spacer.
- Impact : The triazole’s smaller size and sulfur atom may alter hydrogen-bonding interactions compared to pyrazole.
Compound D : (1R,5S)-8-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- Core : Identical to the target compound.
- Substituents: A sulfonyl-dihydrobenzofuran group replaces the cyclopropyl methanone.
Comparative Data Table
Key Research Findings
- Conformational Rigidity : The 8-azabicyclo[3.2.1]octane core’s chair-envelope hybrid conformation is conserved across analogues, suggesting a shared mechanism of action (e.g., receptor binding) .
- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in Compound A): May enhance binding to electron-rich targets but reduce bioavailability .
- Synthetic Feasibility: Compounds with sulfonyl or ester groups (e.g., Compounds B, D) are easier to functionalize, as noted in Pharmacopeial Forum protocols .
Q & A
Basic: What are the recommended synthetic routes for this compound?
The synthesis involves multi-step strategies, including:
- Bicyclo[3.2.1]octane core construction : Use of tert-butyl carbamate intermediates to protect the azabicyclo nitrogen during ring closure via intramolecular alkylation .
- Pyrazole introduction : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach the 1H-pyrazol-1-yl group at position 3 .
- Final ketone coupling : React the azabicyclo intermediate with 1-(4-fluorophenyl)cyclopropane carbonyl chloride under basic conditions (e.g., EtN in THF) .
Purification is achieved via reverse-phase HPLC, with purity >95% confirmed by LC-MS .
Advanced: How can stereochemical inconsistencies in the bicyclo[3.2.1]octane core be resolved during synthesis?
The (1R,5S) configuration requires precise control:
- Chiral auxiliaries : Use enantiopure tert-butyl carbamate derivatives to guide ring closure stereochemistry .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to ensure correct stereochemistry at the pyrazole attachment site .
- Validation : Confirm stereochemistry via X-ray crystallography (e.g., bond angles: C6—N1—C7 = 109.2°, torsion angles: C8—C7—C12—C13 = −91.9°) and chiral HPLC .
Basic: What analytical methods are critical for structural characterization?
- NMR : H and C NMR identify substituents (e.g., 4-fluorophenyl: δ~122–126 ppm for aromatic protons; cyclopropane: δ~1.2–1.8 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] calculated for CHFNO: 338.1664) .
- X-ray crystallography : Resolves bond distortions (e.g., C7—C8—C9—O1 = −150.3°) and hydrogen-bonding networks critical for stability .
Advanced: How to address conflicting solubility data in pharmacological studies?
Discrepancies arise from solvent polarity and crystalline forms:
- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with improved aqueous solubility (>10 µg/mL in PBS) .
- Co-solvent systems : Test DMSO/PEG-400 mixtures (e.g., 20:80 v/v) to enhance solubility without precipitation .
- Protonation state analysis : Adjust pH to exploit the azabicyclo nitrogen’s basicity (pKa ~8.4), favoring solubility in acidic buffers .
Basic: What in vitro assays are used to evaluate biological activity?
- Enzyme inhibition : Screen against kinases (IC < 100 nM) using fluorescence polarization assays .
- Receptor binding : Radioligand competition assays (e.g., H-labeled antagonists) for GPCR targets .
- Cellular permeability : Caco-2 monolayer assays to predict blood-brain barrier penetration (Papp > 5 × 10 cm/s) .
Advanced: How to optimize SAR for enhanced target selectivity?
- Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF) at position 5 to reduce off-target binding .
- Fluorophenyl substitutions : Replace 4-fluoro with 2,4-difluoro to improve hydrophobic interactions in the target pocket (ΔΔG = −2.3 kcal/mol) .
- Computational modeling : Molecular dynamics simulations (AMBER force field) to predict binding poses and guide synthetic prioritization .
Basic: What are the key stability challenges during storage?
- Hydrolysis : The cyclopropane ketone is prone to ring-opening in aqueous media. Store lyophilized at −80°C with desiccants .
- Photodegradation : Protect from UV light (use amber vials) to prevent azabicyclo ring decomposition .
Advanced: How to resolve discrepancies in metabolic stability data across species?
- Microsomal profiling : Compare human vs. rat liver microsomes (e.g., CYP3A4 vs. CYP2D6 dominance) using LC-MS/MS to identify species-specific metabolites .
- Isotope labeling : C-tracing studies to track cyclopropane stability and identify sulfation/glucuronidation pathways .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure (LD > 500 mg/kg in rodents) .
- Spill management : Neutralize acidic degradation products with sodium bicarbonate .
Advanced: How to design a robust formulation for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
